molecular formula C6H11FO2S B1346147 Cyclohexanesulfonyl fluoride CAS No. 368-42-3

Cyclohexanesulfonyl fluoride

Cat. No.: B1346147
CAS No.: 368-42-3
M. Wt: 166.22 g/mol
InChI Key: AZEGOLOUIMTJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanesulfonyl fluoride is an organosulfur compound with the molecular formula C₆H₁₁FO₂S. It is a sulfonyl fluoride derivative of cyclohexane and is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Mechanism of Action

Target of Action

Cyclohexanesulfonyl fluoride is a type of sulfonyl fluoride, which are known to be electrophilic warheads . They are used by both medicinal chemists and chemical biologists . Sulfonyl fluorides, such as this compound, have been found to target active serine, threonine, tyrosine, lysine, cysteine, and histidine residues .

Mode of Action

The mode of action of this compound involves its interaction with its targets. As an electrophilic warhead, it engages with nucleophiles under suitable reaction conditions . This leads to new activation methods and the creation of intriguing functional groups .

Biochemical Pathways

This compound, as a type of sulfonyl fluoride, is involved in various biochemical pathways. For instance, fluoride is known to mediate apoptosis via two vital pathways: mitochondrial-mediated and endoplasmic reticulum stress pathways . .

Pharmacokinetics

It is known that the balance of reactivity and stability of sulfonyl fluorides, including this compound, is attractive for applications, particularly due to their resistance to hydrolysis under physiological conditions .

Result of Action

The result of this compound’s action is the creation of new functional groups through its interaction with its targets . This leads to the development of new synthetic methods . .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the reactivity and stability of sulfonyl fluorides, including this compound, are influenced by physiological conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanesulfonyl fluoride can be synthesized through a one-pot process involving the transformation of sulfonates or sulfonic acids. This method features mild reaction conditions and uses readily available reagents . The process typically involves the use of fluorinating agents such as potassium fluoride (KF) or potassium hydrogen difluoride (KHF₂) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of cyclohexanesulfonic acid followed by fluorination. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Cyclohexanesulfonyl fluoride is unique due to its cyclohexane backbone, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

cyclohexanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEGOLOUIMTJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60958013
Record name Cyclohexanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368-42-3
Record name Cyclohexanesulfonyl fluoride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8539
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 368-42-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanesulfonyl fluoride
Reactant of Route 2
Cyclohexanesulfonyl fluoride
Reactant of Route 3
Cyclohexanesulfonyl fluoride
Reactant of Route 4
Cyclohexanesulfonyl fluoride
Reactant of Route 5
Cyclohexanesulfonyl fluoride
Reactant of Route 6
Cyclohexanesulfonyl fluoride
Customer
Q & A

Q1: What is the synthetic route for cyclohexanesulfonyl fluoride as described in the research?

A1: The research paper describes a method for preparing this compound by reacting cyclohexanethiol (C6H11SH) with a mixture of hydrogen fluoride (HF) and nitrogen dioxide (NO2). [] This reaction is carried out at temperatures below 30 °C. The overall reaction can be summarized as follows:

Q2: What is the typical yield for the synthesis of this compound using this method?

A2: The research states that the yield for this reaction ranges from 30-80%. [] Factors such as reaction temperature, concentration of reactants, and reaction time can influence the final yield.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.